Nitisinone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042673 | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.11e-03 g/L | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104206-65-7 | |
| Record name | Nitisinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitisinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104206-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITISINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Biochemical Mechanisms of Nitisinone Action
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) by Nitisinone
This compound exerts its primary therapeutic effect by acting as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). patsnap.comdrugbank.com HPPD is an enzyme crucial for the breakdown of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisic acid (HGA). patsnap.comdovepress.com By inhibiting HPPD, this compound effectively blocks this step in the tyrosine degradation pathway. patsnap.comnih.gov
Specificity and Reversibility of this compound-HPPD Interaction
This compound is described as a potent, time-dependent, tight-binding, yet reversible inhibitor of HPPD. dovepress.commusculoskeletalkey.com Studies in rat liver cytosol extracts have shown effective time-dependent reversible inhibition of liver HPPD with median inhibitory concentrations (IC₅₀) of 40 and 173 nM. dovepress.com The interaction is characterized by a rapid inhibition step forming an enzyme-inhibitor complex that dissociates slowly, allowing for a slow recovery of enzyme activity. dovepress.com The binding of this compound to HPPD, which contains Fe(II), involves multiple steps, including reversible binding near the active site, bidentate association with the Fe²⁺ center, and an irreversible deprotonation of the enol form of this compound. dovepress.com Some studies suggest a tetradentate association based on crystallographic and computational data. dovepress.com
Enzymatic Kinetics Governing this compound's HPPD Inhibition
Research into the enzymatic kinetics of this compound's interaction with HPPD has revealed it to be a competitive inhibitor. fda.govdrugbank.com Enzyme kinetic studies in rat liver have shown inhibition in a dose- and time-dependent manner. tandfonline.com The slow dissociation of the this compound-HPPD complex contributes to its sustained inhibitory effect. dovepress.com The enzyme-inhibitor complex has been shown to dissociate with a half-life of 63 hours in rats at 25°C. tandfonline.com
Structural Basis of this compound Binding to HPPD
Crystallographic studies of the HPPD complex with this compound have provided insights into the structural basis of their interaction. bibliotekanauki.plpdbj.org These studies confirm that this compound binds bidentately to the ferrous ion within the enzyme's active site. bibliotekanauki.pl The ferrous ion is also coordinated by two histidine residues and a glutamate (B1630785) residue, with a water molecule as a relatively loosely bonded sixth ligand. bibliotekanauki.pl The formation of the enzyme-inhibitor complex involves the enolate anion of this compound interacting with the enzyme. bibliotekanauki.pl Further stabilization of the complex is achieved through interactions, including a "sandwich" of aromatic rings between the inhibitor and two phenylalanine residues of the enzyme. bibliotekanauki.pl Conformational changes in the enzyme, such as in the Phe428 residue in Arabidopsis thaliana HPPD, have been observed upon inhibitor binding and are related to the slow-binding kinetics. pdbj.org
This compound's Impact on Tyrosine Catabolic Pathway Flux
Inhibition of HPPD by this compound significantly alters the flux through the tyrosine catabolic pathway. patsnap.comnih.gov By blocking the conversion of 4-HPP to HGA, this compound redirects the metabolic flow upstream of the HPPD step. patsnap.comnih.gov This leads to an increase in the concentrations of metabolites that occur earlier in the pathway, primarily tyrosine and 4-HPP. patsnap.comuspharmacist.com
Suppression of Maleylacetoacetate and Fumarylacetoacetate Accumulation
A critical consequence of HPPD inhibition by this compound is the prevention of the accumulation of maleylacetoacetate and fumarylacetoacetate. fda.govdrugbank.comeuropa.eu In disorders like HT-1, where the enzyme fumarylacetoacetate hydrolase (FAH) is deficient, these intermediates cannot be further metabolized and would otherwise build up to toxic levels. nih.govfda.govcags.org.ae By blocking the pathway upstream of the FAH deficiency, this compound effectively reduces the formation of these harmful metabolites. nih.govfda.goveuropa.eu
Prevention of Succinylacetone Formation
Maleylacetoacetate and fumarylacetoacetate can be converted to succinylacetone, a highly toxic metabolite responsible for significant liver and kidney damage and neurological dysfunction in HT-1. nih.govfda.govwashington.edu By preventing the formation of maleylacetoacetate and fumarylacetoacetate, this compound consequently prevents the formation and accumulation of succinylacetone. nih.govnih.govresearchgate.net The absence of detectable succinylacetone in urine or plasma is a key indicator of effective this compound treatment. fda.goveuropa.eu
Downstream Biochemical Modulations within Tyrosine Metabolism
This compound exerts its therapeutic effect primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the catabolic pathway of tyrosine. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. patsnap.comscbt.comacs.org By blocking this enzymatic step, this compound significantly alters the flow of metabolites through the tyrosine degradation pathway, leading to distinct downstream biochemical modulations. europa.eueuropa.eunih.gov
In conditions like hereditary tyrosinemia type 1 (HT-1), where there is a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the pathway, the inhibition of HPPD by this compound is critical. This upstream blockade prevents the formation and subsequent accumulation of highly toxic metabolites that would normally build up due to the FAH deficiency. patsnap.comeuropa.eueuropa.eunih.govnih.govresearchgate.netdrugbank.comeuropa.eufda.govmdpi.com These toxic intermediates include maleylacetoacetate and fumarylacetoacetate. patsnap.comeuropa.eueuropa.euresearchgate.netdrugbank.comeuropa.eumdpi.com In the absence of HPPD inhibition, these compounds are converted to succinylacetoacetate and succinylacetone, which are largely responsible for the severe hepatic, renal, and neurological damage observed in HT-1. europa.eueuropa.eudrugbank.comeuropa.eufda.govcda-amc.ca
This compound treatment effectively reduces the levels of these harmful downstream metabolites. Research findings consistently demonstrate a significant decrease in succinylacetone concentrations in both urine and plasma following the initiation of this compound therapy in patients with HT-1. europa.eueuropa.eunih.goveuropa.eufda.govcda-amc.ca For instance, clinical data indicate that urine succinylacetone levels are often reduced to undetectable levels in the majority of patients within the first week of treatment. europa.eueuropa.eueuropa.eufda.gov The monitoring of succinylacetone levels is therefore a crucial biochemical parameter for assessing treatment efficacy. nih.govfda.gov
Furthermore, succinylacetone is known to inhibit delta-aminolevulinate dehydratase (ALAD), an enzyme in the porphyrin synthesis pathway. This inhibition leads to the accumulation of 5-aminolevulinate (5-ALA), a neurotoxin implicated in the neurological crises seen in HT-1. europa.eueuropa.eudrugbank.comeuropa.eufda.gov By preventing the accumulation of succinylacetone, this compound indirectly normalizes porphyrin metabolism and prevents the buildup of 5-ALA. europa.eueuropa.eueuropa.eufda.gov
In alkaptonuria (AKU), a disorder caused by deficiency of homogentisate (B1232598) 1,2 dioxygenase (HGD), the enzyme directly downstream of HPPD, this compound also modulates metabolite levels. By inhibiting HPPD, this compound prevents the formation of homogentisic acid (HGA), the substrate for HGD. europa.eueuropa.eunih.goveuropa.eu This leads to a marked reduction in HGA accumulation, which is the primary cause of ochronosis and related complications in AKU. europa.eueuropa.eueuropa.eu Studies have shown substantial decreases in both urinary and serum HGA levels in patients with AKU treated with this compound. europa.eudovepress.com
While this compound effectively reduces toxic downstream metabolites, its action also leads to the accumulation of metabolites upstream of the HPPD block. The most notable of these is tyrosine itself, along with 4-hydroxyphenylpyruvate (HPPA) and hydroxyphenyllactate (HPLA). patsnap.comd-nb.inforegulations.govcroplifeeurope.euresearchgate.net Elevated plasma tyrosine levels (tyrosinemia) are a direct biochemical consequence of this compound therapy. patsnap.comeuropa.eueuropa.eunih.govnih.govdrugbank.comeuropa.eucda-amc.cadovepress.comd-nb.infocroplifeeurope.euresearchgate.netdovepress.com Research indicates a marked increase in serum tyrosine, HPPA, and HPLA concentrations following this compound administration. d-nb.inforesearchgate.net
The biochemical modulations induced by this compound, particularly the reduction of toxic succinylacetone and HGA and the increase in upstream metabolites like tyrosine, are central to its therapeutic mechanism in disorders of tyrosine metabolism.
Table 1: Key Metabolite Concentration Changes with this compound Treatment
| Metabolite | Role in Tyrosine Metabolism Pathway | Change with this compound Treatment (relative to untreated state in HT-1 or AKU) | Notes |
| Succinylacetone | Toxic metabolite (downstream of HPPD) | Significantly Decreased/Undetectable europa.eueuropa.eunih.goveuropa.eufda.govmdpi.comcda-amc.ca | Key marker for HT-1 treatment efficacy nih.govfda.gov |
| Homogentisic Acid | Intermediate (downstream of HPPD) | Significantly Decreased europa.eudovepress.com | Accumulates in AKU due to HGD deficiency europa.eueuropa.eunih.goveuropa.eu |
| Maleylacetoacetate | Intermediate (downstream of HPPD) | Decreased patsnap.comeuropa.eueuropa.euresearchgate.netdrugbank.comeuropa.eumdpi.com | Precursor to succinylacetoacetate and succinylacetone europa.eueuropa.eudrugbank.comeuropa.eu |
| Fumarylacetoacetate | Intermediate (downstream of HPPD) | Decreased patsnap.comeuropa.eueuropa.euresearchgate.netdrugbank.comeuropa.eumdpi.com | Precursor to succinylacetoacetate and succinylacetone europa.eueuropa.eudrugbank.comeuropa.eu |
| Tyrosine | Amino acid (upstream of HPPD) | Increased patsnap.comeuropa.eueuropa.eunih.govnih.govdrugbank.comeuropa.eucda-amc.cadovepress.comd-nb.infocroplifeeurope.euresearchgate.netdovepress.com | Direct consequence of pathway blockade patsnap.comnih.govcda-amc.ca |
| 4-Hydroxyphenylpyruvate | Intermediate (upstream of HPPD) | Increased patsnap.comd-nb.inforegulations.govcroplifeeurope.euresearchgate.net | Substrate of HPPD patsnap.comscbt.comacs.org |
| Hydroxyphenyllactate | Metabolite (upstream of HPPD) | Increased d-nb.inforesearchgate.net | Formed from HPPA via an alternative pathway regulations.gov |
| 5-Aminolevulinate | Porphyrin precursor | Decreased/Normalized europa.eueuropa.eueuropa.eufda.gov | Accumulates due to succinylacetone inhibition of ALAD europa.eueuropa.eudrugbank.comeuropa.eu |
Note: The magnitude of change can vary depending on the specific disorder (HT-1 vs. AKU), individual patient factors, and treatment duration.
Pharmacological Principles and Interactions of Nitisinone
Nitisinone Metabolism and Systemic Elimination Pathways
Formal studies specifically detailing the absorption, distribution, metabolism, and excretion of this compound have not been extensively performed. europa.eueuropa.eu However, available data provide insights into its pharmacokinetic behavior. This compound is rapidly absorbed following oral administration. hres.ca It exhibits a relatively long terminal plasma half-life, reported to be approximately 54 hours in healthy male volunteers, with a range of 39 to 86 hours. europa.eueuropa.eunih.govresearchgate.net In patients with HT-1, population pharmacokinetic analysis has determined the clearance to be 0.0956 l/kg body weight/day and the half-life to be 52.1 hours. europa.eueuropa.euresearchgate.net
In vitro studies utilizing human liver microsomes and cDNA-expressed P450 enzymes suggest limited metabolism of this compound, potentially mediated to a minor extent by the CYP3A4 enzyme. europa.eueuropa.eunih.govsobi.comorfadin.com Renal elimination of unchanged this compound appears to be of minor significance, with a mean fraction of the dose excreted in urine reported as 3.0% in healthy subjects following multiple oral doses. orfadin.com Animal studies in rats have indicated that this compound and two hydroxylated metabolites are excreted in urine, suggesting involvement of the cytochrome P450 system in its metabolism. tandfonline.com Excretion in both feces and urine appears to occur at approximately equal levels in animal and human studies. tandfonline.com
This compound Modulation of Cytochrome P450 Enzyme Activities
This compound has been shown to modulate the activity of certain cytochrome P450 (CYP) enzymes. nih.govnih.govsobi.comnih.govmedscape.comnityr.comeuropa.eurxlist.com In vitro investigations using human microsomes have explored the potential for drug-drug interactions related to CYP activity. dovepress.comtandfonline.comnih.gov
This compound as an Inhibitor of CYP2C9
Clinical interaction studies have demonstrated that this compound acts as a moderate inhibitor of CYP2C9. europa.euhres.canih.govresearchgate.netnih.govsobi.comnih.govmedscape.comnityr.comeuropa.eurxlist.com Data from a study involving 80 mg this compound at steady-state showed a 2.3-fold increase in the area under the curve (AUC∞) of the CYP2C9 substrate tolbutamide, indicating moderate inhibition of this enzyme. europa.euresearchgate.netnih.goveuropa.eu This inhibition can potentially lead to increased plasma concentrations of co-administered medications primarily metabolized by CYP2C9. europa.euresearchgate.netnih.govsobi.comnih.govmedscape.comnityr.com
| CYP2C9 Substrate | This compound Effect on Substrate AUC∞ (Fold Change) | Indication of Interaction | Source |
| Tolbutamide | 2.3-fold increase | Moderate inhibition | europa.euresearchgate.netnih.goveuropa.eu |
This compound as an Inducer of CYP2E1
Research indicates that this compound is a weak inducer of CYP2E1. europa.eunih.govresearchgate.netnih.govsobi.comnih.govmedscape.comnityr.comeuropa.eurxlist.com A clinical interaction study using 80 mg this compound at steady-state observed an approximate 30% decrease in the AUC∞ of chlorzoxazone, a CYP2E1 substrate, which is indicative of weak induction. europa.euresearchgate.netnih.goveuropa.eu
| CYP2E1 Substrate | This compound Effect on Substrate AUC∞ (Percent Change) | Indication of Interaction | Source |
| Chlorzoxazone | ~30% decrease | Weak induction | europa.euresearchgate.netnih.goveuropa.eu |
In vitro studies have also shown that this compound is not expected to inhibit CYP1A2, 2C19, or 3A4-mediated metabolism, nor is it expected to induce CYP1A2, 2B6, or 3A4/5. nih.govsobi.comeuropa.eu this compound did not inhibit CYP2D6 activity in clinical studies. europa.euresearchgate.netsobi.comnih.goveuropa.eu
This compound Interaction with Organic Anion Transporters (OAT1, OAT3)
This compound has been identified as a weak inhibitor of organic anion transporters OAT1 and OAT3. europa.euresearchgate.netnih.govnih.govmedscape.comnityr.comeuropa.eurxlist.com In a clinical study, the AUC∞ of furosemide, a substrate for OAT1/OAT3, was increased 1.7-fold in the presence of this compound, indicating weak inhibition of these transporters. europa.euresearchgate.netnih.goveuropa.eu This interaction could potentially increase the systemic exposure of co-administered drugs that are substrates of OAT1 or OAT3. nih.govmedscape.comnityr.com
| OAT Substrate | This compound Effect on Substrate AUC∞ (Fold Change) | Indication of Interaction | Source |
| Furosemide | 1.7-fold increase | Weak inhibition | europa.euresearchgate.netnih.goveuropa.eu |
This compound is not expected to inhibit other transporters such as P-gp, BCRP, OATP1B1, OATP1B3, and OCT2 at therapeutically relevant concentrations based on in vitro studies. nih.govsobi.com
Biochemical Basis of this compound-Induced Systemic Tyrosinemia
This compound's primary mechanism of action involves the competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial in the tyrosine catabolic pathway. dovepress.comuniv-setif.dzdipharma.chmdpi.comdrugbank.compatsnap.comeuropa.eunih.govnih.govdovepress.comjpedres.org This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. dovepress.comdipharma.chpatsnap.com
In conditions like hereditary tyrosinemia type 1 (HT-1), there is a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway. mdpi.comdrugbank.compatsnap.comeuropa.eunih.govdovepress.comjpedres.org This deficiency leads to the accumulation of toxic intermediate metabolites upstream of the FAH block, including maleylacetoacetate and fumarylacetoacetate. dipharma.chmdpi.comdrugbank.compatsnap.comeuropa.eudovepress.com These intermediates are then converted to highly toxic metabolites such as succinylacetone and succinylacetoacetate, which are responsible for severe liver and kidney damage and neurological complications seen in HT-1. drugbank.compatsnap.comeuropa.eujpedres.org
By inhibiting HPPD, which is located upstream of the deficient FAH enzyme, this compound effectively blocks the formation of these toxic metabolites. univ-setif.dzdipharma.chmdpi.comdrugbank.compatsnap.comeuropa.eunih.govdovepress.com This interruption in the pathway prevents the accumulation of maleylacetoacetate, fumarylacetoacetate, and subsequently succinylacetone. dipharma.chmdpi.comdrugbank.compatsnap.comeuropa.eudovepress.com
However, the inhibition of HPPD by this compound results in a buildup of metabolites upstream of the HPPD block, most notably 4-hydroxyphenylpyruvate and tyrosine. dovepress.compatsnap.comeuropa.eu This leads to elevated concentrations of tyrosine in the plasma, a condition known as systemic tyrosinemia. dovepress.compatsnap.comeuropa.eunih.govdovepress.comjpedres.org While preventing the formation of highly toxic succinylacetone and related compounds, the induced hypertyrosinemia requires careful management through dietary restriction of tyrosine and phenylalanine intake to mitigate potential toxicity associated with high tyrosine levels. dovepress.compatsnap.comeuropa.eunih.gov The biochemical effect of this compound essentially shifts the metabolic block in HT-1 to an earlier step, converting the biochemical phenotype towards that resembling tyrosinemia type 3. dovepress.com
Succinylacetone, the toxic metabolite whose formation is prevented by this compound, is known to inhibit delta-aminolevulinic acid dehydratase (ALA-D), an enzyme in the porphyrin synthesis pathway. europa.eujpedres.org Inhibition of ALA-D leads to the accumulation of 5-aminolevulinate, a neurotoxin implicated in the neurogenic crises observed in HT-1 patients prior to the availability of this compound. drugbank.comeuropa.eujpedres.org this compound treatment leads to normalized porphyrin metabolism and decreased urinary excretion of succinylacetone, contributing to the prevention of these neurological crises. europa.eudovepress.comjpedres.org
Preclinical Investigations of Nitisinone
In Vitro Studies on Nitisinone's Biochemical Effects
In vitro research has been fundamental in understanding how this compound interacts with HPPD and its impact on related metabolic processes.
Research on HPPD Inhibition Across Species
This compound functions as a potent time-dependent reversible inhibitor of HPPD. Studies have demonstrated its inhibitory effect on HPPD derived from various species, including mouse, rat, and human liver in vitro. dovepress.com The interaction involves a rapid inhibition step forming an enzyme-inhibitor complex that dissociates slowly, allowing for recovery of enzyme activity over time. dovepress.com
Research on rat liver cytosol extracts revealed median inhibitory concentrations (IC50) for this compound against liver HPPD to be 40 nM and 173 nM. dovepress.com The slow dissociation of the this compound-enzyme complex contributes to its sustained inhibitory effect. dovepress.com
Species differences in the tyrosine response to HPPD inhibition have been observed. Studies comparing pooled liver cytosols and serum tyrosine levels across species following complete HPPD inhibition by this compound or other HPPD inhibitors indicate that mouse and human exhibit similar maximal serum tyrosine levels, lower than those observed in rat, dog, and rabbit. tandfonline.com
| Species | HPPD Inhibition (IC₅₀) | Maximal Serum Tyrosine Level (nmol/mL) (following HPPD inhibition) |
|---|---|---|
| Mouse | Potent inhibition (in vitro) dovepress.com | 1154 tandfonline.com |
| Rat | Potent inhibition (in vitro) dovepress.com | 2673 tandfonline.com |
| Human | Potent inhibition (in vitro) dovepress.com | 1192 tandfonline.com |
| Dog | Not specified (in vitro) | 1814 tandfonline.com |
| Rabbit | Not specified (in vitro) | 1480 tandfonline.com |
Investigations Using Human Liver Microsomes
In vitro studies utilizing human liver microsomes have investigated the metabolism of this compound and its potential for drug interactions via the cytochrome P450 (CYP) enzyme system. This compound has been shown to be relatively stable in human liver microsomes, with minor metabolism potentially mediated by the CYP3A4 enzyme. nih.govfda.govhres.cahres.ca
Investigations into the inhibitory and inductive effects of this compound on human CYP enzymes have shown that, with the exception of CYP2C9 inhibition, this compound has little effect on human CYP enzymes as either an inhibitor or an inducer. dovepress.comnih.gov this compound was found to be a moderate inhibitor of CYP2C9, with an IC50 value of 46 µM. hres.cahres.catga.gov.au It also exhibited weak inhibition of CYP2D6 and CYP2E1 (IC50 > 100 µM for both) and did not inhibit CYP1A2, CYP2C19, or CYP3A4 activity in human hepatic microsomes in vitro. fda.govhres.cahres.catga.gov.au
| CYP Enzyme | This compound Effect (in vitro, human liver microsomes) | IC₅₀ (if applicable) |
|---|---|---|
| CYP1A2 | No inhibition | - fda.govhres.cahres.catga.gov.au |
| CYP2C9 | Moderate inhibition | 46 µM hres.cahres.catga.gov.au |
| CYP2C19 | No inhibition | - fda.govhres.cahres.catga.gov.au |
| CYP2D6 | Weak inhibition | >100 µM hres.cahres.catga.gov.au |
| CYP2E1 | Weak inhibition | >100 µM hres.cahres.catga.gov.au |
| CYP3A4 | No inhibition | - fda.govhres.cahres.catga.gov.au |
| CYP1A2 | No induction | - fda.gov |
| CYP2B6 | No induction | - fda.gov |
| CYP3A4/5 | No induction | - fda.gov |
Animal Models in this compound Research
Animal models have been crucial in evaluating the in vivo effects of this compound, particularly in the context of disorders affecting the tyrosine metabolic pathway.
Application of Hereditary Tyrosinemia Type 1 (HT-1) Mouse Models
Hereditary Tyrosinemia Type 1 (HT-1) is a genetic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway. nih.govumassmed.edu This deficiency leads to the accumulation of toxic metabolites. nih.gov this compound inhibits HPPD, an enzyme upstream of FAH, thereby preventing the buildup of these harmful substances. nih.gov
Mouse models of HT-1, such as the FahΔexon5 (Fah-/-) mouse, which exhibit the phenotypic and biochemical characteristics of human HT-1, have been extensively used to study the effects of this compound. umassmed.eduulb.ac.beresearchgate.netbiorxiv.org In these models, early treatment with this compound can prevent neonatal lethality and correct the metabolic liver disease, resulting in a phenotype analogous to human HT-1. umassmed.edubiorxiv.org Studies in FAH-deficient mouse models have revealed that this compound improves growth and liver function. dovepress.com However, even under continuous this compound treatment, HT-1 mouse models may display remnants of uncorrected liver disease, and there is a risk of developing hepatocellular carcinoma (HCC). ulb.ac.bemdpi.com Upon discontinuation of this compound therapy, disease progression resumes rapidly in HT-1 mouse models. biorxiv.org Monitoring succinylacetone levels is crucial for assessing treatment efficacy in HT-1, including in mouse models. nih.gov
Utilization of Alkaptonuria (AKU) Mouse Models
Alkaptonuria (AKU) is another rare metabolic disorder affecting the tyrosine degradation pathway, caused by a deficiency in homogentisate (B1232598) 1,2-dioxygenase (HGD). ulb.ac.beresearchgate.netnih.govresearchgate.net This deficiency leads to the accumulation of homogentisic acid (HGA), which is then deposited as ochronotic pigment in collagenous tissues, causing severe joint disease. researchgate.netnih.govresearchgate.net
Hgd-/- mouse models, which exhibit the biochemical and joint pathology of human AKU, have been utilized to investigate the effects of this compound. ulb.ac.beresearchgate.netnih.govresearchgate.neteuropa.eu this compound inhibits HPPD, reducing the production of HGA. nih.goveuropa.euresearchgate.net Studies in AKU mouse models have demonstrated that this compound treatment significantly reduces plasma HGA levels and urinary excretion. dovepress.comresearchgate.netnih.govresearchgate.net
Research in AKU mice has shown that this compound treatment can completely prevent joint ochronosis if initiated from birth. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov If treatment is started in midlife, it can arrest further pigment deposition but does not result in the clearance of existing ochronotic pigment. researchgate.netresearchgate.netnih.gov Mean plasma HGA levels in AKU mice were observed to be 3- to 4-fold higher than those in human AKU, and this compound treatment reduced these levels throughout their lifetime. researchgate.netnih.gov
| Study Duration | This compound Treatment Start | Effect on Joint Ochronosis (AKU Mouse Model) | Plasma HGA Levels (AKU Mouse Model) |
|---|---|---|---|
| Lifetime | From birth (after weaning) researchgate.net | Completely prevented pigment deposition researchgate.netnih.govresearchgate.netresearchgate.netnih.gov | Reduced throughout lifetime researchgate.netnih.gov |
| Midlife (34 weeks) researchgate.netnih.gov | Midlife researchgate.netnih.gov | Arrested further pigment deposition researchgate.netresearchgate.netnih.gov | Dose-dependent reduction researchgate.netnih.gov |
Studies in Oculocutaneous Albinism Type 1B (OCA1B) Mouse Models
Oculocutaneous Albinism Type 1 (OCA1) is a genetic disorder characterized by reduced melanin (B1238610) pigmentation due to mutations in the tyrosinase gene (TYR). jci.orgnih.govjci.org OCA1B is a form where individuals produce some melanin due to residual tyrosinase activity. jci.orgnih.govjci.org Melanin is synthesized from tyrosine, and tyrosinase is the rate-limiting enzyme in this process. jci.orgnih.govjci.org
Mouse models of OCA1B, such as the Tyrc-h/c-h mouse (Himalayan mouse), which carries a heat-labile tyrosinase protein with reduced activity at normal body temperature, have been used to investigate the potential of this compound to increase pigmentation. jci.orgnih.govjci.orgarvojournals.orgresearchgate.netgoogle.com The hypothesis is that increasing plasma tyrosine concentrations using this compound could stabilize the mutant tyrosinase protein and improve pigmentation. jci.orgnih.govjci.orgresearchgate.netgene.vision
Studies in Tyrc-h/c-h mice have shown that this compound treatment elevates plasma tyrosine levels and increases fur and iris pigmentation. jci.orgnih.govjci.orgarvojournals.orgresearchgate.netgoogle.comgene.vision This effect was observed with both prenatal and postnatal treatment. nih.gov In silico and in vitro evidence suggests that elevated tyrosine stabilizes the mutant Tyrc-h protein, leading to residual enzyme activity and pigment production. nih.govresearchgate.net Electron microscopy of ocular tissues in this compound-treated Tyrc-h/c-h mice showed an increase in the number of pigmented melanosomes compared to untreated mice. researchgate.netgoogle.com this compound treatment also resulted in measurable changes in the electroretinogram (ERG) responses of these mice, consistent with a physiological change in the retinal pigment epithelium (RPE) due to increased melanization. arvojournals.org In contrast, this compound treatment did not increase pigmentation in a mouse model of OCA1A (Tyrc-2J/c-2J mouse), which lacks functional tyrosinase. jci.orgnih.govjci.orgresearchgate.netgrantome.com
| Mouse Model | Corresponding Human Condition | This compound Treatment Effect | Key Finding |
|---|---|---|---|
| Tyrc-h/c-h (Himalayan mouse) jci.orgnih.govjci.orgarvojournals.orgresearchgate.netgoogle.com | OCA1B jci.orgnih.govjci.org | Increased plasma tyrosine, increased fur and iris pigmentation jci.orgnih.govjci.orgarvojournals.orgresearchgate.netgoogle.comgene.vision | Elevated tyrosine stabilizes mutant tyrosinase, leading to increased pigment production nih.govresearchgate.net |
| Tyrc-2J/c-2Jjci.orgnih.govjci.orgresearchgate.net | OCA1A jci.orgnih.govjci.org | Increased plasma tyrosine, no increase in pigmentation jci.orgnih.govjci.orgresearchgate.netgrantome.com | Lack of functional tyrosinase prevents pigment production despite elevated tyrosine nih.govjci.org |
Exploratory Research in Other Disease Models (e.g., neuroblastoma models)
While the primary therapeutic use of this compound is in the treatment of hereditary tyrosinemia type 1 (HT-1), its mechanism of action has led to exploratory research in other disease models. The potential for this compound as a therapeutic agent in tumors with active tyrosine metabolic pathways has been suggested. researchgate.net
Preclinical models for neuroblastoma research, including mouse xenografts and models utilizing zebrafish and avian embryos, are employed to study tumor development, progression, and potential drug sensitivity. nih.govmdpi.comnih.gov These models aim to recapitulate aspects of human malignancy and the tumor microenvironment. nih.govmdpi.com While the direct application or investigation of this compound specifically in neuroblastoma models is not extensively detailed in the provided search results, the concept of targeting tyrosine metabolic pathways in tumors suggests a potential area for exploratory research. Preclinical cancer researchers utilize various models to evaluate potential therapeutics. jensenlab.org
Mechanistic Toxicology Studies of this compound in Animal Systems
Mechanistic toxicology studies in animal systems have been conducted to understand the potential adverse effects of this compound, particularly those related to its impact on tyrosine metabolism. These studies have identified target organs of toxicity. tga.gov.au
Analysis of Tyrosine-Mediated Organ Toxicity
Inhibition of HPPD by this compound leads to elevated plasma tyrosine levels in various animal species, including rats, mice, rabbits, dogs, and monkeys. dovepress.comnih.govtga.gov.au This accumulation of tyrosine is associated with toxicity to specific organs. medsafe.govt.nz Animal toxicology studies in rats confirmed the mechanism of HPPD inhibition and the subsequent increase in plasma tyrosine levels. dovepress.com High plasma tyrosine levels have been linked to toxicity in the eyes, skin, and nervous system. europa.eumedsafe.govt.nz Studies in rats have shown that inhibition of HPPD leads to a profound increase in plasma tyrosine levels and corneal lesions similar to those observed in tyrosinemia type-2 patients. dovepress.com While elevated tyrosine is considered a prerequisite for some observed toxicities, species differences in response have been noted. tga.gov.au For instance, studies in rats and Beagle dogs showed reversible corneal lesions at low doses, whereas no such lesions were observed in mice, rabbits, or rhesus monkeys at higher doses. nih.gov
Biochemical Aspects of Reproductive and Developmental Effects
Reproductive and developmental toxicity studies have been conducted in animal models, revealing significant effects. europa.eumedsafe.govt.nztga.gov.auraretx.com Studies in mice and rabbits administered this compound during organogenesis showed incomplete skeletal ossification of fetal bones. medsafe.govt.nzrxlist.comraretx.commedscape.com In mice, decreased pup survival and increased gestational length were also observed at certain dose levels. rxlist.comraretx.commedscape.com Studies in rats indicated that exposure via milk resulted in reduced mean pup weight and corneal lesions in nursing pups. europa.eusobi.com
The biochemical basis for these reproductive and developmental effects is linked to this compound's interference with tyrosine metabolism. While not explicitly detailed as "biochemical aspects" in the search results, the observed developmental abnormalities and effects on pup survival and growth are downstream consequences of the altered metabolic pathways initiated by HPPD inhibition and subsequent tyrosine accumulation. The accumulation of tyrosine and its metabolites can disrupt normal biochemical processes essential for development.
Data from reproductive studies in mice and rabbits are summarized in the table below:
| Animal Species | Dosing Period | Observed Effects |
| Mice | Organogenesis | Incomplete skeletal ossification of fetal bones medsafe.govt.nzrxlist.comraretx.commedscape.com |
| Mice | Gestation to Weaning | Increased gestational length, decreased pup survival rxlist.comraretx.commedscape.com |
| Rabbits | Organogenesis | Incomplete skeletal ossification of fetal bones, maternal toxicity medsafe.govt.nzrxlist.comraretx.commedscape.com |
| Rats | Via milk exposure | Reduced mean pup weight, corneal lesions in pups europa.eusobi.com |
Clinical Research and Therapeutic Efficacy of Nitisinone
Nitisinone in the Management of Hereditary Tyrosinemia Type 1 (HT-1)
Hereditary tyrosinemia type 1 is a rare autosomal recessive disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites such as succinylacetone (SA) nih.govuspharmacist.comnih.gov. This compound, by inhibiting HPPD upstream of the FAH defect, prevents the formation of these harmful substances nih.govwikipedia.orgnih.govdovepress.commdpi.com.
Long-Term Outcomes on Hepatic Pathophysiology (Cirrhosis, Hepatocellular Carcinoma Prevention)
This compound treatment has demonstrated significant long-term benefits on hepatic outcomes in HT-1 patients. Early initiation of this compound therapy can prevent the development of liver disease, including cirrhosis and hepatocellular carcinoma (HCC), which were common and often fatal complications in untreated individuals researchgate.netuspharmacist.comcsgh.infodovepress.comtandfonline.comresearchgate.netcda-amc.ca. Studies have shown that when this compound is started in infancy, particularly before one month of age, the risk of developing HCC is significantly reduced, with some reports indicating no development of HCC over follow-up periods of up to 20 years in this early-treated group uspharmacist.comresearchgate.netcda-amc.ca. In contrast, patients who begin treatment later in life may still be at risk for hepatic complications, including HCC and the presence of chronic liver disease and nodular cirrhosis researchgate.netuspharmacist.comdovepress.com. Monitoring for HCC remains crucial throughout the patient's life, even with treatment nih.govuspharmacist.com.
Reversal and Prevention of Renal Tubular Dysfunction
Renal tubular dysfunction is another significant manifestation of HT-1 caused by the accumulation of toxic metabolites nih.govuspharmacist.comnih.gov. This compound treatment has been shown to reverse and prevent renal tubular dysfunction researchgate.netdovepress.comtandfonline.com. Improvements in renal function biomarkers, such as normalization of plasma phosphate (B84403) levels and the tubular maximum reabsorption of phosphate, have been observed within weeks of initiating therapy uspharmacist.com. Studies have indicated a drastic reduction in the development of renal tubule dysfunction with this compound use uspharmacist.com.
Mitigation of Neurological Crises in HT-1 Patients
Neurological crises, often resembling porphyria-like attacks, are acute and severe complications in untreated HT-1 patients, characterized by symptoms like changes in mental status, abdominal pain, and peripheral neuropathy researchgate.netuspharmacist.comnih.govtandfonline.comresearchgate.netcda-amc.ca. This compound treatment has been effective in mitigating or nearly eliminating these neurological crises researchgate.netuspharmacist.comnih.govtandfonline.comresearchgate.netcda-amc.ca. However, abrupt discontinuation of this compound therapy can lead to the reappearance of severe neurological dysfunction uspharmacist.comresearchgate.net.
Longitudinal Studies on Patient Survival and Quality of Life
Longitudinal studies have demonstrated a dramatic improvement in patient survival rates with this compound treatment compared to historical controls treated with dietary restrictions alone uspharmacist.comcsgh.infonih.govcda-amc.cararetx.com. Survival rates exceeding 90% have been reported with combined this compound and dietary therapy csgh.infonih.gov. Patients who once would have died in childhood are now surviving into adulthood uspharmacist.com. While this compound has significantly improved survival and reduced the need for liver transplantation, ongoing research continues to assess the long-term quality of life and potential neurocognitive outcomes in treated patients unito.itnih.govresearchgate.net.
Below is a table illustrating survival probabilities in HT-1 patients treated with this compound compared to historical controls on diet alone, based on age at treatment initiation:
| Age at Treatment Initiation | This compound + Diet (2-year survival probability) | Historical Control + Diet (2-year survival probability) | This compound + Diet (4-year survival probability) | Historical Control + Diet (4-year survival probability) |
| Younger than 2 months | 88% raretx.com | 29% raretx.com | 88% raretx.com | 29% raretx.com |
| Between 2 and 6 months | 94% raretx.com | 74% raretx.com | 94% raretx.com | 60% raretx.com |
Note: Data extracted from clinical study results compared to historical controls.
Analysis of this compound Efficacy in Various HT-1 Patient Subgroups
The efficacy of this compound in HT-1 appears to be strongly influenced by the age at which treatment is initiated. Early diagnosis through newborn screening and prompt initiation of this compound therapy are crucial for preventing the most severe manifestations of the disease uspharmacist.comdovepress.comunito.itresearchgate.netcda-amc.cadovepress.com. Patients treated from the neonatal period have shown prevention of acute symptoms and long-term complications, significantly reducing the need for liver transplantation unito.itdovepress.com. While this compound is effective across different presentations of HT-1 (acute, subacute, chronic), the extent of irreversible organ damage may vary depending on the disease stage at the start of treatment researchgate.netdovepress.comdovepress.com.
This compound in the Treatment of Alkaptonuria (AKU)
Alkaptonuria is a rare genetic disorder caused by a deficiency in homogentisate (B1232598) dioxygenase (HGD), leading to the accumulation of homogentisic acid (HGA) dovepress.comeuropa.eunih.govliverpool.ac.uk. The accumulation of HGA results in ochronosis, a bluish-black pigmentation of connective tissues, leading to severe early-onset arthritis and other complications europa.eunih.gov.
This compound has been investigated as a potential treatment for AKU due to its ability to inhibit HPPD, an enzyme upstream of the HGD defect, thereby reducing HGA production researchgate.netnih.govdovepress.comeuropa.euliverpool.ac.uk. Clinical trials have demonstrated that this compound treatment significantly lowers plasma and urinary HGA levels dovepress.comakusociety.orgeuropa.eunih.govnih.gov. Studies have shown substantial reductions in urinary HGA excretion, with reported decreases of over 95% dovepress.comnih.gov. A systematic review and meta-analysis of clinical trials in AKU patients treated with this compound reported a significant decrease in urinary HGA levels nih.gov.
Below is a table summarizing the effect of this compound on HGA levels in AKU patients:
| Study Type | This compound Dose | Duration | Effect on Urinary HGA | Effect on Plasma HGA |
| Open-label, single-center dovepress.com | Up to 30-fold lower than HT-1 dose | 4 months | Decreased by 95% dovepress.com | Increased plasma tyrosine by 11-fold dovepress.com |
| Single-blind, controlled dovepress.comnih.gov | 2.1 mg/day dovepress.com | 3 years dovepress.comnih.gov | Sustained decrease from 5.1 g/day to 0.125 g/day (98% reduction) dovepress.comnih.gov | Sustained decrease from 5.74 mg/L to 0.306 mg/L (95% reduction) dovepress.com |
| Systematic Review/Meta-analysis nih.gov | Varied | Varied | Decreased (MD: -38.98) nih.gov | Not specified in detail, but large increases in tyrosine observed (MD: 708.77) nih.gov |
Note: Data extracted from reported clinical trial findings.
While this compound effectively reduces HGA levels, demonstrating a clear biochemical effect, clinical trials have also aimed to assess its impact on the progression of the clinical symptoms of AKU, particularly the debilitating arthropathy akusociety.orgeuropa.eunih.gov. The DevelopAKUre program, a series of international clinical trials, investigated the effectiveness of this compound in treating AKU akusociety.orgeuropa.eu. The SONIA 2 trial, part of this program, showed a statistically significant slowdown in the clinical symptoms of the disease alongside a substantial reduction in HGA akusociety.org. However, earlier studies, such as a 3-year randomized trial, while confirming biochemical efficacy, did not demonstrate a significant clinical benefit on primary and secondary musculoskeletal function parameters in the adult patients studied, suggesting the need to investigate its use in younger individuals before severe arthritis develops nih.gov.
Efficacy of this compound in Reducing Homogentisic Acid Levels
This compound's efficacy in reducing homogentisic acid (HGA) levels is well-established, particularly in the context of alkaptonuria (AKU). AKU is a rare genetic disorder caused by a deficiency in homogentisate 1,2-dioxygenase (HGD), leading to the accumulation of HGA. has-sante.frwww.nhs.uk this compound inhibits HPPD, an enzyme upstream of HGD in the tyrosine degradation pathway, thereby reducing the production of HGA. nih.govpatsnap.comhas-sante.frnih.gov
Studies have consistently shown that this compound treatment leads to a significant decrease in HGA levels in both urine and plasma of patients with AKU. nih.goveuropa.euresearchgate.netresearchgate.net For instance, a dose of 8 mg daily has been identified as optimal for decreasing HGA in AKU, with studies demonstrating reductions of over 98% in urinary HGA excretion. europa.eunihr.ac.uklancs.ac.uk Lower doses have also shown significant reductions in HGA levels. researchgate.net
The following table illustrates the reduction in urinary HGA excretion observed with different doses of this compound in a study:
| This compound Dose (mg/day) | Adjusted Geometric Mean Urinary HGA (mmol) | Mean Reduction in Urinary HGA vs. Baseline (%) |
| No treatment | 31.53 | - |
| 1 | 3.26 | - |
| 2 | 1.44 | - |
| 4 | 0.57 | - |
| 8 | 0.15 | 98.8 |
Data compiled from search results. nihr.ac.uk
Impact on Ochronotic Arthropathy Pathogenesis and Progression
Ochronotic arthropathy is a major complication of AKU, resulting from the deposition of ochronotic pigment, formed from oxidized HGA, in connective tissues, particularly cartilage. has-sante.frnihr.ac.uknih.gov This deposition leads to severe joint damage and disability. has-sante.freuropa.eu By substantially reducing HGA levels, this compound is hypothesized to prevent or slow the formation and accumulation of this ochronotic pigment. has-sante.freuropa.euresearchgate.netnihr.ac.uk
Clinical observations and studies suggest that this compound can arrest ochronosis and decrease the rate of disease progression in AKU. researchgate.netlancs.ac.uknih.govtandfonline.com While preventing ochronosis completely might require early administration before significant pigment deposition occurs, this compound has shown promise in slowing the progression of ochronotic arthropathy in patients with established complications. europa.euresearchgate.netnih.govtandfonline.com Studies have indicated that this compound can decrease ochronotic pigment in tissues like the eyes and ears, suggesting a modulation of the ochronotic process. nih.gov
Clinical Trial Design and Outcomes in AKU (e.g., SONIA and SOFIA Studies)
The clinical development of this compound for AKU has involved key studies, notably the SONIA (Suitability Of this compound In Alkaptonuria) and SOFIA (Subclinical Ochronosis Features In Alkaptonuria) studies, conducted as part of the DevelopAKUre project. europa.eueuropa.eurlbuht.nhs.uk
The SONIA 1 study was a dose-response trial designed to determine the optimal dose of this compound for reducing HGA levels in AKU patients. europa.eueuropa.eurlbuht.nhs.ukakusociety.org This study helped establish that an 8 mg daily dose was highly effective in decreasing circulating and urinary HGA. europa.eunihr.ac.ukeuropa.eu
The SONIA 2 study was a larger, randomized, evaluator-blinded, no-treatment controlled trial that aimed to assess the efficacy and safety of this compound (at a dose of 10 mg daily) over a longer period (initially 12 months, extended to 36 months and then 4 years) in patients with AKU. europa.eueuropa.euakusociety.orgmdpi.comhra.nhs.uk The primary outcome of SONIA 2 was the sustained decrease in urinary HGA, which was clearly demonstrated. europa.eueuropa.eu The study also aimed to gather robust data on clinical endpoints using measures like the AKU Severity Score Index (AKUSSI) to support the clinical relevance of HGA reduction. nih.govhra.nhs.uk Results from SONIA 2 indicated that this compound can slow disease progression. nih.govmdpi.com
The SOFIA study was a cross-sectional observational study in children and young adults with AKU. europa.eunih.goveuropa.eurlbuht.nhs.uk Its objective was to investigate the presence of subclinical ochronosis features in younger patients to better understand the age at which the disease process begins and when therapeutic intervention might be most beneficial. europa.eunih.goveuropa.eu SOFIA revealed that aspects of AKU disease, including ochronosis, can be present by age 16. europa.eunih.goveuropa.eu
Outcomes from these trials, particularly the significant reduction in HGA shown in SONIA 1 and SONIA 2 and the evidence of slowed disease progression in SONIA 2, have supported the approval of this compound as the first disease-modifying treatment for adult patients with AKU in Europe. tandfonline.commdpi.combioscientifica.com
Emerging Clinical Applications of this compound
Investigational Use in Oculocutaneous Albinism for Pigmentation Modulation
This compound is being investigated for its potential to increase pigmentation in individuals with certain forms of oculocutaneous albinism (OCA), particularly OCA type 1B (OCA1B). jci.orggoogle.comnih.govjci.org OCA is characterized by reduced melanin (B1238610) synthesis, leading to hypopigmentation of the skin, hair, and eyes. jci.orgnih.govjci.org OCA1 is caused by mutations in the tyrosinase gene (TYR), which provides instructions for making tyrosinase, an enzyme essential for melanin production. jci.orggoogle.comjci.org
The rationale for using this compound in OCA stems from its mechanism of action. This compound inhibits HPPD, which is involved in tyrosine degradation. nih.govpatsnap.com This inhibition leads to elevated plasma tyrosine levels. jci.orggoogle.comnih.govjci.org Tyrosine is the substrate for tyrosinase. jci.orgjci.org In individuals with OCA1B, who have some residual tyrosinase activity from hypomorphic mutations, increasing tyrosine levels is hypothesized to stabilize the mutant tyrosinase protein and improve its enzymatic function, thereby enhancing melanin synthesis. jci.orgnih.govjci.org
Pre-clinical studies in mouse models of OCA1B have shown that this compound treatment increases fur and eye pigmentation. jci.orgjci.orggrantome.com A pilot clinical study in adult patients with OCA1B treated with oral this compound demonstrated an increase in skin and hair pigmentation, although no significant increase in iris melanin content was observed. nih.gov These findings suggest that this compound may have the potential to improve pigmentation in some individuals with OCA1B. jci.orggoogle.comnih.gov
Oncological Explorations of this compound (e.g., Neuroblastoma)
This compound is being explored for potential applications in oncology, including in the treatment of neuroblastoma. researchgate.netresearchgate.net Neuroblastoma is a common solid tumor of childhood that arises from neural crest cells. dovepress.com
The rationale for investigating this compound in neuroblastoma appears to be linked to its influence on tyrosine metabolism. This compound blocks the tyrosine pathway by inhibiting HPPD. nih.govpatsnap.comresearchgate.net While the precise mechanisms underlying its potential anti-tumor effects in neuroblastoma are still being investigated, studies have explored its impact on catecholamine metabolites, which are derived from tyrosine and can be elevated in neuroblastoma. researchgate.net
A case study reported dramatic tumor regression and resolution of pain in a child with metastatic, recurrent neuroblastoma treated with this compound, initially as a single agent and later in combination with chemotherapy. researchgate.netnih.gov Although the disease eventually progressed, these observations suggest that this compound may have some activity in neuroblastoma. researchgate.netnih.gov Further research is needed to fully understand the potential role of this compound in the treatment of neuroblastoma and other cancers. researchgate.net
Novel Ectoparasitic Applications of this compound (e.g., Mosquito Vector Control)
Emerging research suggests a novel application for this compound in ectoparasite control, particularly for mosquito vectors of diseases like malaria. who.intsciencedaily.comaskwala.commedindia.net This potential application stems from the finding that HPPD, the enzyme inhibited by this compound in humans, is also essential for hematophagous arthropods to digest blood meals. researchgate.netsciencedaily.commedindia.net
Studies have shown that when mosquitoes ingest blood containing this compound, the drug blocks their HPPD enzyme, preventing proper blood digestion and leading to mosquito mortality. sciencedaily.commedindia.net Research indicates that this compound can kill mosquitoes of various ages, including those resistant to traditional insecticides. sciencedaily.comaskwala.commedindia.net Furthermore, this compound has been shown to have a longer half-life in the human bloodstream compared to other ectoparasitic drugs like ivermectin, potentially offering a more sustained mosquito-killing effect. sciencedaily.comaskwala.com
This investigational use of this compound in mosquito control presents a potential new strategy for vector control and malaria prevention, particularly in areas where insecticide resistance is a challenge. sciencedaily.comaskwala.com Laboratory studies have demonstrated activity against tsetse flies and mosquitoes in the presence of tyrosine. who.int Further studies, including semi-field trials, are planned to determine optimal dosages for mosquitocidal efficacy in the field. sciencedaily.comaskwala.com
Biomarkers and Biochemical Monitoring in Nitisinone Therapy
Succinylacetone as a Surrogate Biochemical Marker for HT-1 Therapeutic Efficacy
In hereditary tyrosinemia type 1 (HT-1), the primary enzymatic defect lies in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway. This deficiency leads to the accumulation of toxic intermediates, including maleylacetoacetate, fumarylacetoacetate, and subsequently, succinylacetone (SA) europa.eunih.gov. Succinylacetone is considered a pathognomonic marker for HT-1, and its detection in blood and/or urine is a key diagnostic criterion elsevier.esdovepress.com.
Nitisinone treatment in HT-1 aims to prevent the formation of these toxic metabolites by inhibiting HPPD, an enzyme upstream of the FAH block europa.eunih.gov. Consequently, the reduction or elimination of succinylacetone serves as a crucial surrogate biochemical marker for assessing the therapeutic efficacy of this compound in HT-1 patients nih.govdovepress.com. Undetectable levels of succinylacetone in blood or urine generally indicate an adequate biochemical response to this compound therapy europa.eunih.gov.
Monitoring of succinylacetone levels is recommended regularly during this compound treatment for HT-1 nih.gov. Studies have shown that this compound treatment leads to decreased urinary excretion of succinylacetone, with normalization observed in over 90% of patients within the first week of treatment in some clinical studies europa.eu. Accurate quantification of succinylacetone, particularly from dried blood spots, is considered essential for both newborn screening and ongoing disease monitoring and treatment optimization researchgate.net. While a level greater than 2 μmol/L in blood has been considered relevant in some data interpretations, further studies are needed to define clinically relevant levels of SA liverpool.ac.uk.
Homogentisic Acid as a Surrogate Biochemical Marker for AKU Therapeutic Efficacy
Alkaptonuria (AKU) is characterized by a deficiency in homogentisate (B1232598) 1,2-dioxygenase (HGD), another enzyme in the tyrosine degradation pathway tandfonline.com. This deficiency results in the accumulation of homogentisic acid (HGA), which is then oxidized and polymerized to form the ochronotic pigment that causes the clinical manifestations of AKU, such as joint damage and discoloration tandfonline.comnih.gov.
This compound inhibits HPPD, which is located upstream of the HGD enzyme deficiency in the tyrosine catabolic pathway nih.govtandfonline.com. By blocking this step, this compound reduces the production of homogentisic acid, thereby preventing its accumulation tandfonline.comnih.gov. Therefore, the reduction in circulating and urinary HGA levels is a primary biochemical indicator of this compound's therapeutic effectiveness in patients with AKU tandfonline.comnih.gov.
Clinical studies, such as the SONIA 2 trial, have demonstrated that this compound administration significantly reduces the accumulation of HGA. A daily dose of 10 mg this compound has been shown to reduce HGA accumulation by 99.7% in patients with AKU, leading to improvements in clinical symptoms nih.gov. A systematic review and meta-analysis indicated that this compound administration decreased urinary HGA levels significantly researchgate.net.
Interactive Table 1: Effect of this compound on Urinary HGA Levels in AKU Patients (Illustrative Data based on search results)
| Study/Source | This compound Dose | Reduction in Urinary HGA |
| SONIA 2 nih.gov | 10 mg daily | 99.7% |
| Systematic Review researchgate.net | Various | Significant decrease (Mean Difference: -38.98) |
| Olsson et al. (cited in dovepress.com) | 8 mg daily | At least 99.4% (at serum concentrations ~3 μmol/L) |
| Clinical study cited in europa.eu | Not specified | Decreased excretion, normalized in >90% within first week |
| Research cited in researchgate.net | Very low dose (0.2 mg/day) | >90% |
Plasma Tyrosine Concentrations as a Clinical Monitoring Parameter and Indicator of Biochemical Imbalance
While this compound is effective in reducing toxic metabolites in HT-1 and HGA in AKU, its mechanism of action, the inhibition of HPPD, also leads to an accumulation of metabolites upstream of this block, most notably tyrosine nih.govnhs.wales. Elevated plasma tyrosine levels are a predictable consequence of this compound therapy nhs.walestga.gov.au.
Monitoring plasma tyrosine concentrations is crucial in patients receiving this compound tga.gov.aumedscape.com. High levels of tyrosine can be associated with adverse effects, particularly affecting the eyes (e.g., corneal keratopathy) and skin nih.govnhs.wales. Maintaining plasma tyrosine levels below a certain threshold, often cited as 500 μmol/L, is recommended to minimize the risk of these complications europa.eutga.gov.au.
Dietary restriction of tyrosine and phenylalanine is a necessary adjunct to this compound therapy in both HT-1 and AKU to help manage plasma tyrosine levels europa.eunih.gov. Inadequate dietary adherence can lead to elevated tyrosine concentrations medscape.com. It is generally not recommended to adjust the this compound dosage solely to lower plasma tyrosine concentration, as this could compromise the control of the primary toxic metabolites nih.govtga.gov.au. If plasma tyrosine levels are persistently elevated above the target range, dietary intake should be assessed medscape.com.
Interactive Table 2: Impact of this compound on Plasma Tyrosine Levels (Illustrative Data based on search results)
| Study/Source | This compound Treatment | Change in Plasma Tyrosine |
| Systematic Review researchgate.net | This compound administration | Large increases (Mean Difference: 708.77) |
| SONIA 2 (cited in researchgate.net) | 10 mg daily | Increased serum tyrosine |
| Research cited in researchgate.net | Very low dose (0.2 mg/day) | No increase above 500 μmol/L |
| Study cited in nih.gov | 2 mg daily for 24 months (AKU) | Marked increase in serum tyrosine |
Metabolomic Profiling for Comprehensive Assessment of this compound's Biochemical Effects
Beyond the primary biomarkers like succinylacetone and homogentisic acid, metabolomic profiling offers a broader perspective on the biochemical impact of this compound therapy. Metabolomics involves the comprehensive analysis of metabolites in biological samples, providing insights into the metabolic state of an organism.
Studies utilizing metabolomic approaches have investigated the effects of this compound on various metabolic pathways in patients with AKU and HT-1 nih.govnih.gov. These studies have confirmed the expected changes in tyrosine metabolism, including the reduction of HGA in AKU and the increase in tyrosine and related metabolites nih.gov.
Furthermore, metabolomic profiling has revealed effects of this compound on other metabolic pathways, including alterations in tryptophan and purine (B94841) metabolism nih.gov. For instance, a decrease in 5-hydroxyindoleacetic acid, a serotonin (B10506) metabolite, has been reported in both HT-1 and AKU patients treated with this compound nih.gov. Changes in serum and urinary tryptophan have also been observed nih.gov. Studies in murine models of AKU have also used metabolomics to assess changes in cerebrospinal fluid, showing increases in tyrosine and related metabolites mdpi.com.
Metabolomic profiling can provide a more comprehensive understanding of the biochemical consequences of this compound treatment, potentially identifying additional biomarkers or revealing off-target effects that may warrant further investigation.
Advanced Research Methodologies and Future Directions in Nitisinone Studies
Whole Transcriptome Profiling and Gene Expression Analysis in Response to Nitisinone
Whole transcriptome profiling and gene expression analysis are being employed to understand the comprehensive molecular changes that occur in response to this compound treatment. Studies in HT-1 mouse models treated with this compound have revealed differential gene expression patterns in liver tissue compared to models of other metabolic disorders like alkaptonuria (AKU) also treated with this compound mdpi.com. This indicates that despite treatment, a distinct gene expression signature associated with the underlying HT-1 liver disease phenotype persists mdpi.comjensenlab.org.
Research involving short-term this compound discontinuation in HT-1 mouse models has shown significant alterations in the expression of numerous genes related to hepatic diseases, liver damage, regeneration, and cancer mdpi.comresearchgate.netnih.gov. Specifically, canonical pathway analysis has indicated activation of the NRF2-stress response, linked to hepatocellular damage and oxidative burden researchgate.netnih.gov. These studies highlight that while this compound is effective, it may not completely normalize all molecular pathways, suggesting areas for further investigation to address residual disease phenotypes mdpi.comresearchgate.net.
Transcriptome analysis techniques, such as microarray and RNA sequencing, are crucial in identifying these gene expression changes mdpi.commdpi.comlexogen.com. For instance, one study identified a set of 25 genes that discriminated HT-1 livers from AKU livers even under continuous this compound therapy, representing remnants of an uncorrected liver disease phenotype mdpi.com.
Data from a study on short-term this compound discontinuation in HT-1 mice showed a substantial number of differentially expressed genes:
| Gene Modulation | Fold Change | Percentage of Expressed Genes |
| Upregulated | >2-fold | 4.65% (2096 genes) |
| Upregulated | >5-fold | 0.72% (324 genes) |
| Downregulated | >2-fold | 3.45% (1555 genes) |
| Downregulated | >5-fold | 0.60% (271 genes) |
These findings underscore the utility of transcriptome analysis in uncovering the complex molecular landscape influenced by this compound and the underlying disease mdpi.comresearchgate.netnih.gov.
High-Resolution Molecular Modeling and Structural Biology of this compound-Target Interactions
High-resolution molecular modeling and structural biology techniques are vital for understanding the precise interaction between this compound and its target enzyme, HPPD, at an atomic level openaccessjournals.com. This compound acts as a competitive inhibitor by binding with high affinity to the active site of HPPD, disrupting the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598) dovepress.comuniv-setif.dz.
The molecular structure of this compound, featuring a benzoyl-cyclohexanedione core with nitro and trifluoromethyl substituents, is crucial for its inhibitory effect on HPPD univ-setif.dz. Structural studies, including X-ray crystallography, provide insights into the 3D structure of this compound bound to its target enzyme, illustrating the precise molecular interactions that interfere with HPPD's function univ-setif.dz. For example, studies have shown that this compound forms hydrophobic interactions and a π-cationic interaction with the iron ion in the HPPD active site mdpi.com.
Computational methods like molecular docking and molecular dynamics simulations are used to explore the binding modes, affinities, and structural dynamics of this compound and potential new inhibitors with HPPD openaccessjournals.commdpi.com. These in silico approaches help in understanding the enzyme-inhibitor complex stability and binding efficiency mdpi.com. Crystal structures of human HPPD complexed with this compound and novel inhibitors are being determined to aid in the rational design of compounds with improved potency and selectivity mdpi.comrcsb.org. Structure comparison between inhibitor-bound and ligand-free human HPPD has revealed conformational changes in the enzyme, providing insights into its gating mechanism rcsb.org.
Pharmacogenomic Investigations of this compound Efficacy and Safety
Pharmacogenomic investigations aim to identify genetic factors that influence individual responses to this compound, potentially affecting its efficacy and the likelihood of adverse reactions mdpi.combps.ac.uk. While the search results did not provide specific details on this compound pharmacogenomic studies related to efficacy and safety markers, the broader field of pharmacogenomics seeks to correlate genetic variations (genotype) with drug response (phenotype) mdpi.com.
The goal is to use a patient's genetic information to optimize drug choice and dosage, thereby improving therapeutic outcomes and reducing adverse drug reactions mdpi.combps.ac.ukfrontiersin.org. Research in pharmacogenomics involves identifying biomarkers related to drug metabolism and response for personalized treatment mdpi.com. Applying these principles to this compound could involve studying genetic polymorphisms in genes related to tyrosine metabolism, drug transporters, or enzymes that might affect this compound's pharmacokinetics or pharmacodynamics, potentially explaining variability in patient response or susceptibility to certain effects.
Development of Novel this compound Derivatives and Combination Therapies
Research is ongoing to develop novel this compound derivatives and explore combination therapies to potentially optimize treatment for HT-1 and other related disorders univ-setif.dz. This includes investigating modifications to the this compound structure to improve its properties, such as potency, selectivity, or pharmacokinetic profile.
The development of new HPPD inhibitors is an active area, building upon the understanding of this compound's interaction with the enzyme researchgate.netrcsb.org. For instance, novel pyrazole-benzothiadiazole 2,2-dioxide hybrids have been developed, showing improved inhibition against human HPPD and predicted lower toxicity compared to this compound rcsb.org.
Combination therapies are also being explored to address limitations of this compound treatment, such as managing elevated tyrosine levels researchgate.netnih.gov. Potential co-therapies under investigation include those targeting increased tyrosine levels, such as tyrosine ammonia (B1221849) lyase or inhibitors of amino acid transporters researchgate.net.
Research into Residual Disease Phenotypes and Unmet Needs in this compound-Treated Patients
Despite the significant success of this compound in treating HT-1, research continues into the residual disease phenotypes and unmet needs in treated patients mdpi.comresearchgate.net. While this compound prevents the accumulation of the most toxic metabolites, some patients may still experience long-term complications, including hepatocellular carcinoma (HCC) and neurocognitive deficits mdpi.comresearchgate.net.
Studies in HT-1 mouse models have demonstrated that even under continuous this compound therapy, remnants of an uncorrected liver disease phenotype persist, characterized by specific gene expression patterns and residual levels of SA mdpi.com. This indicates that this compound, while highly effective, may not completely restore normal metabolic function or prevent all disease progression at the molecular level mdpi.comresearchgate.net.
Research aims to understand the molecular mechanisms underlying these residual issues, such as the persistent risk of HCC and the occurrence of neurocognitive deficits in some patients researchgate.netnih.gov. Oxidative stress is being investigated as a potential factor contributing to long-term complications researchgate.net. Identifying the factors influencing the varying severity of the disease and the occurrence of these residual phenotypes is an active area of research jensenlab.org.
Impact of Early Diagnosis and Neonatal Screening on this compound Treatment Outcomes
The impact of early diagnosis, particularly through neonatal screening, on this compound treatment outcomes is a critical area of study cda-amc.caservice.gov.ukdovepress.com. Early initiation of this compound therapy significantly improves the prognosis for HT-1 patients cda-amc.cadovepress.comresearchgate.net.
Studies have consistently shown that starting this compound treatment at an asymptomatic stage, often facilitated by newborn screening, leads to better outcomes compared to initiating treatment after the onset of symptoms cda-amc.caresearchgate.net. Early treatment is associated with reduced risk of liver failure, fewer liver transplantations, lower incidence of HCC, and fewer acute complications cda-amc.cadovepress.comresearchgate.net.
For example, long-term studies have demonstrated significantly higher survival rates and a lower incidence of liver transplantation or death due to liver failure in patients who started this compound treatment early in life cda-amc.caresearchgate.netnih.gov. Patients diagnosed by neonatal screening typically start treatment much earlier than those diagnosed clinically after symptom presentation researchgate.netnih.gov.
Data from studies comparing early versus later treatment initiation highlight the profound impact:
| Treatment Initiation Timing | Outcome (Examples) |
| Before 2 months of age | Higher 2-year and 4-year overall survival rates (e.g., 96% and 93% in one study) cda-amc.ca |
| Before 6 months of age | Lower risk of death or transplantation due to liver failure (e.g., 9% in one study) cda-amc.ca |
| In the neonatal period | Prevention of acute symptoms and long-term complications, reduced need for liver transplantation researchgate.netliverpool.ac.uk |
| Beyond the first year of life | Significantly higher risk of HCC, liver cirrhosis, rickets, and tubular dysfunction dovepress.com |
Neonatal screening, by enabling early detection of succinylacetone (SA), a pathognomonic marker for HT-1, plays a crucial role in facilitating prompt this compound intervention and improving long-term outcomes cda-amc.cadovepress.com.
常见问题
Q. How should researchers evaluate this compound’s potential in combination therapies for metabolic diseases?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
